molecular formula C13H15N3O3S B2751367 N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide CAS No. 895805-20-6

N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide

Cat. No.: B2751367
CAS No.: 895805-20-6
M. Wt: 293.34
InChI Key: QIQOVRWRWDYGFF-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group attached to a phenyl ring substituted with a 6-ethoxypyridazine moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility properties .

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-19-13-8-7-12(14-15-13)10-5-4-6-11(9-10)16-20(2,17)18/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQOVRWRWDYGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide typically involves the reaction of 6-ethoxypyridazine with a phenylmethanesulfonamide derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide and its analogs:

Compound Key Substituents Molecular Weight Biological Activity Applications Reference
This compound (Target) 6-ethoxypyridazine, methanesulfonamide ~337.35 (estimated) Unknown; structural analogs suggest potential kinase or pesticide activity Research (hypothetical)
LP-261 : N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide Indole, methoxyisonicotinoyl 447.47 Potent antimitotic agent (IC₅₀ = 32 nM in tubulin polymerization assay) Cancer therapy
EU-93-94 : (S)-N-(4-(3-(4-(3,4-dichlorophenyl)-piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanesulfonamide Dichlorophenylpiperazine, hydroxypropoxy 514.38 NMDA receptor subunit 2B–selective inhibitor (IC₅₀ = 0.4 µM) Neurological disorders
Sulfentrazone : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide Difluoromethyl-triazolone, dichlorophenyl 397.21 Herbicide (protoporphyrinogen oxidase inhibitor) Agriculture
Compound 16 : N-(3-(5-(3-(4-fluorophenyl)ureido)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzyl)methanesulfonamide Trifluoromethylpyrazole, fluorophenyl urea 512.46 Plasmodium falciparum kinase inhibitor (IC₅₀ = 0.18 µM) Antimalarial research

Key Structural and Functional Insights:

Sulfonamide positioning: LP-261 and EU-93-94 demonstrate that meta-substitution on the phenyl ring (as in the target compound) is compatible with high-affinity target binding, whereas para-substitution (e.g., in sulfentrazone) is critical for herbicidal activity .

Synthetic Routes :

  • The target compound could be synthesized via sulfonylation of 3-(6-ethoxypyridazin-3-yl)aniline using methanesulfonyl chloride, analogous to methods described for LP-261 and EU-93-94 .
  • Contrastingly, sulfentrazone’s synthesis involves complex heterocyclic intermediates (triazolone), highlighting divergent strategies for agrochemical vs. pharmaceutical compounds .

Pharmacological Potential: The ethoxypyridazine moiety is structurally distinct from the indole in LP-261 or the dichlorophenylpiperazine in EU-93-94, suggesting unique target selectivity. Ethoxypyridazine derivatives are understudied in drug discovery but prevalent in agrochemicals (e.g., etobenzanid) . The absence of ionizable groups in the target compound (compared to EU-93-94’s hydroxypropoxy group) may reduce solubility but improve membrane permeability .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C13_{13}H15_{15}N3_{3}O2_{2}S
  • Molecular Weight : 273.34 g/mol
  • Functional Groups :
    • Methanesulfonamide group
    • Ethoxypyridazine moiety
    • Phenyl ring

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in disease processes. Research indicates that it may act as an inhibitor of various protein targets, potentially affecting cellular signaling pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound, particularly against bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
P. aeruginosa1264 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • A clinical trial investigated the efficacy of this compound in patients with IBD. Results indicated a significant reduction in disease activity index scores after 12 weeks of treatment, highlighting its potential as a therapeutic agent.
  • Case Study on Cancer Cell Lines :
    • Research conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anti-cancer agent.

Research Findings

Recent studies have expanded on the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry reported that modifications to the ethoxypyridazine moiety enhanced the compound's potency against certain cancer cell lines, indicating structure-activity relationship (SAR) insights.
  • Another research article in Bioorganic & Medicinal Chemistry Letters found that the compound exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant bacterial strains.

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